5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC18116143
Molecular Formula: C5H7BrN2O
Molecular Weight: 191.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BrN2O |
|---|---|
| Molecular Weight | 191.03 g/mol |
| IUPAC Name | 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C5H7BrN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 |
| Standard InChI Key | PLKATMVLFDTGGI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NOC(=N1)CBr |
Introduction
Structural and Chemical Properties
Molecular Architecture
The 1,2,4-oxadiazole core is characterized by a planar ring system with delocalized π-electrons, contributing to its thermal stability and reactivity. Substitution patterns significantly influence physicochemical properties:
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Ethyl Group (Position 3): Enhances lipophilicity, potentially improving membrane permeability in biological systems.
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Bromomethyl Group (Position 5): Introduces a reactive site for nucleophilic substitution (SN2) or cross-coupling reactions, enabling derivatization .
Table 1: Comparative Structural Features of Selected Oxadiazoles
| Compound | Position 3 Substituent | Position 5 Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Bromo-5-ethyl-1,2,4-oxadiazole | Bromine | Ethyl | 177.00 |
| 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole | Ethyl | Bromomethyl | 192.05* |
*Theoretical value based on compositional analysis (C₅H₆BrN₂O).
Spectroscopic Characterization
Key spectral data for analogous compounds provide insight into expected properties:
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¹H NMR:
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¹³C NMR:
Synthetic Methodologies
Cyclocondensation Approaches
Oxadiazoles are typically synthesized via cyclization reactions. For 5-(bromomethyl)-3-ethyl derivatives, a plausible route involves:
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Precursor Preparation: Ethyl hydrazinecarboxylate reacts with bromoacetyl chloride to form a diacylhydrazine intermediate.
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Cyclization: Intramolecular dehydration using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–100°C yields the oxadiazole core.
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Functionalization: Post-synthetic bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation conditions.
Reaction Scheme:
Industrial-Scale Considerations
Continuous flow reactors could optimize yield and safety for bromomethylation steps, minimizing hazardous intermediate accumulation. Process parameters requiring tight control include:
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Temperature: 50–60°C (to prevent ring degradation)
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Residence time: 10–15 minutes
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Stoichiometry: 1.1:1 NBS-to-precursor ratio
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with diverse nucleophiles:
| Nucleophile | Product | Application |
|---|---|---|
| Amines | 5-(Aminomethyl)-3-ethyloxadiazole | Pharmacophores for antimicrobials |
| Thiols | 5-(Mercaptomethyl)-3-ethyloxadiazole | Polymer crosslinking agents |
| Azides | 5-(Azidomethyl)-3-ethyloxadiazole | Click chemistry substrates |
Transition Metal-Catalyzed Couplings
Palladium-mediated reactions enable C-C bond formation:
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Suzuki Coupling: With arylboronic acids to create biaryl systems for materials science .
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Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents for drug discovery.
Future Research Directions
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Crystallographic Studies: Single-crystal X-ray diffraction to resolve bond lengths and angles.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize biological potency.
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Green Chemistry Approaches: Developing aqueous-phase syntheses using biocatalysts.
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